molecular formula C14H11BrO2 B14008172 2-Bromo-2,2-diphenylacetic acid CAS No. 7494-95-3

2-Bromo-2,2-diphenylacetic acid

Cat. No.: B14008172
CAS No.: 7494-95-3
M. Wt: 291.14 g/mol
InChI Key: YSRJRZPENUVSNC-UHFFFAOYSA-N
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Description

2-Bromo-2,2-diphenylacetic acid is an organic compound with the molecular formula C14H11BrO2. It is a derivative of diphenylacetic acid, where one of the hydrogen atoms on the alpha carbon is replaced by a bromine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-2,2-diphenylacetic acid can be synthesized through several methods. One common approach involves the bromination of diphenylacetic acid. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction proceeds under mild conditions, often at room temperature, and yields the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, the use of alternative brominating agents, such as N-bromosuccinimide (NBS), can enhance the efficiency and selectivity of the bromination process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2,2-diphenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-2,2-diphenylacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-2,2-diphenylacetic acid involves its interaction with specific molecular targets. The bromine atom on the alpha carbon makes the compound highly reactive, allowing it to participate in various chemical reactions. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-2,2-diphenylacetic acid is unique due to the presence of the bromine atom, which significantly enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and form diverse derivatives sets it apart from similar compounds .

Properties

CAS No.

7494-95-3

Molecular Formula

C14H11BrO2

Molecular Weight

291.14 g/mol

IUPAC Name

2-bromo-2,2-diphenylacetic acid

InChI

InChI=1S/C14H11BrO2/c15-14(13(16)17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,16,17)

InChI Key

YSRJRZPENUVSNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)Br

Origin of Product

United States

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